![molecular formula C9H14N2O3 B13177770 3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13177770.png)
3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol is a heterocyclic compound that contains both an oxadiazole ring and a tetrahydrofuran ring. The presence of these rings makes it an interesting compound for various chemical and biological applications. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, while the tetrahydrofuran ring adds to the compound’s solubility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol typically involves the formation of the oxadiazole ring followed by the attachment of the tetrahydrofuran ring. One common method involves the reaction of an ethyl-substituted nitrile with hydroxylamine to form the oxadiazole ring. This intermediate is then reacted with a suitable epoxide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The tetrahydrofuran ring can enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-Ethyl-1,2,4-oxadiazol-5-ol
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Uniqueness
3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol is unique due to the combination of the oxadiazole and tetrahydrofuran rings. This combination imparts distinct chemical and physical properties, making it versatile for various applications. The presence of the ethyl group further enhances its reactivity and potential for modification.
Propriétés
Formule moléculaire |
C9H14N2O3 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol |
InChI |
InChI=1S/C9H14N2O3/c1-2-7-10-8(14-11-7)5-9(12)3-4-13-6-9/h12H,2-6H2,1H3 |
Clé InChI |
ZKJYNLJZWHMEAL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NOC(=N1)CC2(CCOC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-thiol](/img/structure/B13177688.png)
![({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13177689.png)
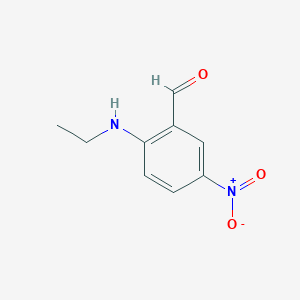
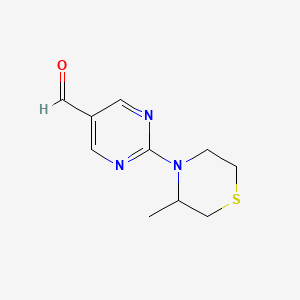

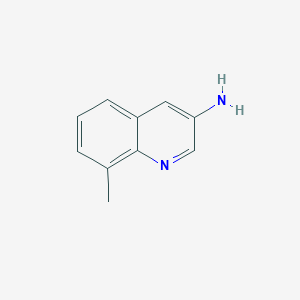
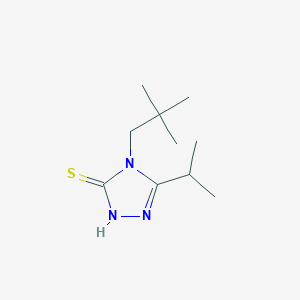
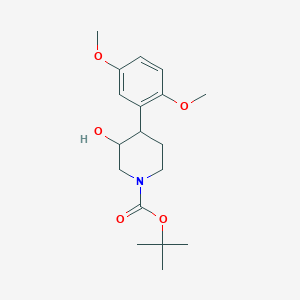
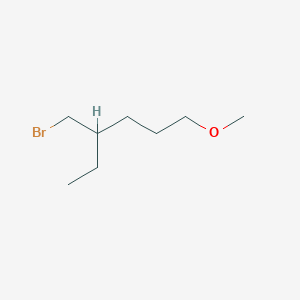
![tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13177755.png)
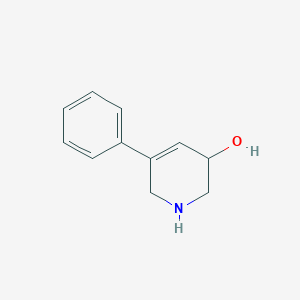
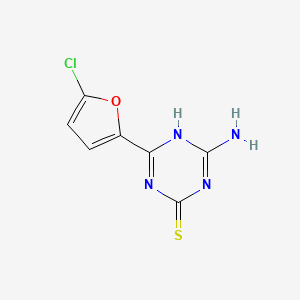
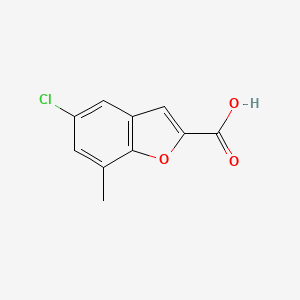
![2-Chloro-N-{2-[methyl(phenyl)amino]phenyl}acetamide](/img/structure/B13177785.png)
